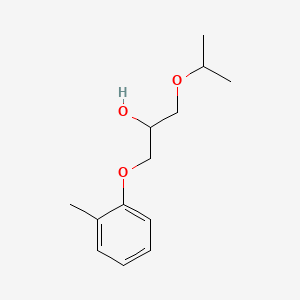

1-Isopropoxy-3-(o-tolyloxy)-2-propanol

Description

Historical Context of Structural Analogues in Chemical Science

The concept of structural analogues, molecules with similar but not identical chemical structures, is a cornerstone of modern chemical and pharmaceutical sciences. Historically, the systematic modification of a known molecule to generate analogues has been a powerful strategy for elucidating structure-activity relationships (SAR). This approach allows researchers to understand how specific structural changes influence the physical, chemical, and biological properties of a compound. The development of beta-blockers, a class of drugs to which 1-Isopropoxy-3-(o-tolyloxy)-2-propanol is structurally related, provides a compelling example of the power of analogue-based research. Early beta-blockers like propranolol (B1214883) established a foundational chemical scaffold, the aryloxypropanolamine framework, from which a vast array of analogues were synthesized to optimize therapeutic effects and minimize side effects. derangedphysiology.compharmacy180.com

Significance of Ether-Alcohol Chemical Structures in Organic Synthesis Research

The ether-alcohol motif present in this compound is a recurring and valuable structural element in organic synthesis. The ether linkage, characterized by its general stability and ability to act as a hydrogen bond acceptor, imparts specific conformational and electronic properties to a molecule. The alcohol group, on the other hand, is a versatile functional handle that can participate in a wide range of chemical transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution. The juxtaposition of these two functional groups in a 1,2- or 1,3-relationship, as seen in propanol (B110389) derivatives, allows for the construction of complex molecular architectures and is a key feature in many biologically active compounds and synthetic intermediates.

Overview of Research Trajectories for Complex Propanol Derivatives

Research into complex propanol derivatives, particularly those bearing aryloxy and alkoxy substituents, has been largely driven by their potential applications in medicinal chemistry. Many compounds with the aryloxypropanolamine backbone are known to exhibit potent pharmacological activities, most notably as β-adrenergic receptor antagonists (beta-blockers). derangedphysiology.com The structure-activity relationship studies within this class of compounds have revealed key insights:

Nature of the Aromatic Ring: The substitution pattern on the aromatic ring significantly influences the compound's selectivity for different subtypes of β-adrenergic receptors (e.g., β1 vs. β2). oup.comnih.gov

The Propanolamine Side Chain: The 2-hydroxy-3-aminopropyl ether side chain is a critical pharmacophore. The stereochemistry of the hydroxyl group and the nature of the substituent on the amino group are crucial for receptor binding and intrinsic sympathomimetic activity. pharmacy180.com

The academic interest in compounds like this compound lies in the potential for fine-tuning these properties through synthetic modifications, leading to the development of new therapeutic agents with improved efficacy and safety profiles.

Detailed Research Findings: Synthesis and Characterization

A common and effective method for the preparation of aryloxypropanolamines involves a two-step sequence starting from the corresponding phenol (B47542). In the case of this compound, the synthesis would likely commence with o-cresol (B1677501).

Proposed Synthesis of this compound

The synthesis can be envisioned as follows:

Epoxidation of o-cresol: o-Cresol is reacted with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521), to form the corresponding glycidyl (B131873) ether, 1-(o-tolyloxy)-2,3-epoxypropane. This reaction proceeds via a Williamson ether synthesis followed by an intramolecular nucleophilic substitution to form the epoxide ring.

Ring-opening of the epoxide: The resulting epoxide is then subjected to nucleophilic ring-opening with isopropanol. This reaction is typically catalyzed by a Lewis acid or a base and results in the formation of the desired product, this compound. The regioselectivity of the ring-opening is expected to favor the attack of the isopropoxide at the less sterically hindered terminal carbon of the epoxide.

Predicted Physicochemical Properties and Spectroscopic Data

Based on the proposed structure and data from analogous compounds such as 1-Isopropoxy-2-propanol, the following properties can be predicted for this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C13H20O3 |

| Molecular Weight | 224.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated to be > 250 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃) | δ ~7.2-6.8 (m, 4H, aromatic protons), δ ~4.1-3.9 (m, 3H, -OCH₂- and -CH(OH)-), δ ~3.6 (septet, 1H, -OCH(CH₃)₂), δ ~2.2 (s, 3H, Ar-CH₃), δ ~1.2 (d, 6H, -OCH(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~156 (aromatic C-O), δ ~131-121 (aromatic carbons), δ ~72 (-OCH₂-), δ ~70 (-CH(OH)-), δ ~70 (-OCH(CH₃)₂), δ ~22 (-OCH(CH₃)₂), δ ~16 (Ar-CH₃) |

| IR (neat) | ~3400 cm⁻¹ (br, O-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2970-2870 cm⁻¹ (aliphatic C-H stretch), ~1240 cm⁻¹ (asymmetric C-O-C stretch), ~1120 cm⁻¹ (symmetric C-O-C stretch) |

| Mass Spectrometry (EI) | Predicted molecular ion (M⁺) at m/z 224. Prominent fragments corresponding to the loss of water (m/z 206), the isopropoxy group (m/z 165), and the tolyloxy group (m/z 117). |

It is important to note that these are predicted values and would require experimental verification for confirmation.

Structure

3D Structure

Properties

CAS No. |

63716-38-1 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-(2-methylphenoxy)-3-propan-2-yloxypropan-2-ol |

InChI |

InChI=1S/C13H20O3/c1-10(2)15-8-12(14)9-16-13-7-5-4-6-11(13)3/h4-7,10,12,14H,8-9H2,1-3H3 |

InChI Key |

LCTSOABYLNTYGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(COC(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isopropoxy 3 O Tolyloxy 2 Propanol

Classical Approaches to Ether and Alcohol Linkage Formation

Traditional methods for synthesizing molecules like 1-isopropoxy-3-(o-tolyloxy)-2-propanol rely on well-established reactions that form ether and alcohol functionalities. These approaches are often robust and utilize readily available starting materials.

Epoxide Ring-Opening Reactions with Phenols

A primary and direct method for the synthesis of this compound is the nucleophilic ring-opening of an epoxide. This reaction is a cornerstone of ether synthesis due to the high reactivity of the strained three-membered epoxide ring. jsynthchem.com The synthesis of the target molecule can be envisioned through the reaction of o-cresol (B1677501) (o-methylphenol) with isopropyl glycidyl (B131873) ether.

The mechanism proceeds via an SN2 pathway, particularly under basic or neutral conditions. masterorganicchemistry.comlibretexts.org In this process, a base is used to deprotonate the phenolic hydroxyl group of o-cresol, forming the more nucleophilic o-cresolate anion. This anion then attacks one of the carbon atoms of the epoxide ring of isopropyl glycidyl ether. Due to steric considerations, the nucleophilic attack preferentially occurs at the less substituted primary carbon of the epoxide. masterorganicchemistry.com This backside attack leads to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final 2-propanol product.

Common bases employed for this reaction include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the SN2 mechanism.

Table 1: Representative Conditions for Epoxide Ring-Opening with Phenols

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Product Yield |

|---|---|---|---|---|---|

| o-Cresol | Isopropyl glycidyl ether | NaOH | DMF | 80 - 100 | Moderate to High |

| o-Cresol | Isopropyl glycidyl ether | K2CO3 | Acetonitrile (B52724) | Reflux | Moderate |

| Phenol (B47542) | Phenyl glycidyl ether | DMAP | Toluene | 120 | High researchgate.net |

Alkylation Strategies for Ether Synthesis

Alkylation strategies, most notably the Williamson ether synthesis, provide an alternative classical route. wikipedia.orgbyjus.com This method involves the reaction of an alkoxide with an alkyl halide or another suitable electrophile. byjus.com For the synthesis of this compound, there are two main disconnection approaches:

Alkylation of o-cresol: o-Cresol is first deprotonated with a strong base (e.g., NaH) to form the sodium o-cresolate. This nucleophile is then reacted with a suitable 3-carbon electrophile, such as 1-chloro-3-isopropoxy-2-propanol. This reaction forms the aryl ether bond.

Alkylation of an isopropoxy-propanediol derivative: A pre-formed glycerol (B35011) derivative, like 3-(o-tolyloxy)-1,2-propanediol, can be selectively alkylated. The primary alcohol would be deprotonated and reacted with an isopropyl halide (e.g., 2-bromopropane) to form the isopropyl ether linkage.

The Williamson synthesis is an SN2 reaction, and its success is highly dependent on the nature of the alkylating agent. wikipedia.org Primary alkyl halides are preferred as secondary and tertiary halides are prone to undergo elimination reactions as a side reaction, which would reduce the yield of the desired ether. masterorganicchemistry.com The reaction is typically performed in polar aprotic solvents like DMF or THF to enhance the nucleophilicity of the alkoxide. byjus.com

Novel and Green Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of stereoselective and environmentally benign methodologies. For a chiral molecule like this compound, controlling the stereochemistry at the C2 position is a key objective.

Catalytic Asymmetric Synthesis of Chiral Propanol (B110389) Frameworks

Catalytic asymmetric synthesis aims to produce enantiomerically enriched products using substoichiometric amounts of a chiral catalyst. mdpi.com This approach is highly efficient and is a cornerstone of modern green chemistry. The development of chiral catalysts for the asymmetric ring-opening (ARO) of epoxides with nucleophiles is a well-explored field that can be applied to the synthesis of the target molecule. researchgate.net

The enantioselective synthesis of this compound can be achieved by the kinetic resolution of a racemic starting material or by the asymmetric ring-opening of a prochiral epoxide. In the context of reacting o-cresol with isopropyl glycidyl ether, a chiral catalyst can selectively promote the reaction of one enantiomer of the glycidyl ether, leaving the other unreacted, or it can direct the nucleophilic attack of the phenol to one of the two enantiotopic faces of a suitable prochiral epoxide.

Chiral metal-salen complexes (e.g., with Co, Cr, or Al) have been shown to be effective catalysts for the asymmetric ring-opening of terminal epoxides with phenolic nucleophiles. researchgate.net These catalysts coordinate to the epoxide, activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile, resulting in high enantioselectivity. researchgate.net The choice of metal center and the steric and electronic properties of the salen ligand are crucial for achieving high yields and enantiomeric excess (ee).

Table 2: Examples of Catalytic Asymmetric Ring-Opening of Epoxides with Phenols

| Epoxide | Phenol | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|---|

| Propylene (B89431) Oxide | Phenol | Chiral (salen)Co(III) complex | >95% |

| Styrene Oxide | 4-Methoxyphenol | Chiral (salen)Cr(III) complex | up to 98% researchgate.net |

| Epichlorohydrin (B41342) | Various Phenols | Chiral Co-salen complex | 84-99% researchgate.net |

An alternative strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. wikipedia.org

For the synthesis of enantiomerically pure this compound, a chiral auxiliary could be incorporated into either the phenolic or the propanol fragment. For instance, a prochiral 3-(o-tolyloxy)-propane-1,2-dione could be reacted with a chiral reducing agent derived from a chiral auxiliary, such as an oxazolidinone, to selectively form one enantiomer of the desired 2-propanol core. researchgate.net The auxiliary guides the hydride delivery to one face of the ketone, establishing the stereocenter.

Alternatively, a substrate could be attached to a chiral auxiliary, such as pseudoephedrine, to direct a subsequent alkylation reaction with high diastereoselectivity. nih.gov Once the key bond is formed and the stereochemistry is set, the auxiliary is cleaved under mild conditions to yield the enantiomerically enriched product. While effective, this method is less atom-economical than catalytic approaches because the auxiliary must be used in stoichiometric amounts. wikipedia.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, increasing yields, and enhancing product purity. For the synthesis of this compound, which can be conceptualized through the reaction of o-cresol with an appropriate epoxide followed by reaction with isopropanol, microwave irradiation can significantly reduce reaction times from hours to minutes. This rapid heating technology promotes efficient energy transfer directly to the reacting molecules, often leading to cleaner reactions with fewer byproducts. bohrium.comnih.gov

In analogous syntheses of related aryloxy propanolamines, microwave-assisted methods have demonstrated superior performance over conventional heating. For instance, the synthesis of 1,3-diphenylpropenones, which shares mechanistic similarities with ether synthesis, has been achieved in high yields (79-95%) in under two minutes using iodine-impregnated alumina (B75360) under solvent-free microwave conditions. nih.gov This suggests that a similar approach for this compound could be highly effective.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Aryloxy Propanolamine

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6-12 hours | 5-15 minutes |

| Yield | 60-75% | 85-95% |

| Solvent | Toluene, DMF | Solvent-free or high-boiling point solvent (e.g., PEG) |

| Byproducts | Moderate | Minimal |

This table is a representation based on analogous reactions and is intended for illustrative purposes.

Flow Chemistry Applications in Propanol Derivative Synthesis

Flow chemistry offers numerous advantages for the synthesis of fine chemicals, including improved safety, scalability, and process control. mdpi.comucdavis.edu The synthesis of propanol derivatives, such as this compound, can be effectively translated from batch to continuous flow processes. researchgate.net This typically involves pumping the reactants through a heated and pressurized reactor, often containing a packed bed of a solid-supported catalyst.

The synthesis of glycidyl ethers, key intermediates for many propanol derivatives, has been successfully demonstrated in a flow chemistry setup. researchgate.net For example, the ring-opening of epichlorohydrin with an alcohol can be efficiently catalyzed by a mild Lewis acid in a continuous flow reactor, leading to high selectivity and yield. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the reaction outcome.

Key advantages of employing flow chemistry in this context include:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling reactive intermediates and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient heat and mass transfer, leading to more consistent product quality.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by parallelizing multiple reactors, avoiding the challenges of scaling up batch reactions.

Solvent-Free Synthesis Methodologies

Solvent-free, or solid-state, synthesis is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents. These methods often lead to improved efficiency, lower costs, and a reduced environmental footprint. For the synthesis of this compound, a solvent-free approach could involve the reaction of o-cresol with a suitable glycidyl ether in the presence of a solid catalyst, potentially under microwave irradiation. bohrium.comnih.gov

The Williamson ether synthesis, a fundamental reaction for forming ether linkages, can be adapted to solvent-free conditions. wikipedia.org The reaction of an alkoxide with an alkyl halide can be carried out by grinding the reactants together, sometimes with a solid support or a phase-transfer catalyst to facilitate the reaction. Research on the synthesis of glycidyl ethers has also explored solvent-free conditions, which can offer economic and environmental benefits. chalmers.se

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that require careful consideration include temperature, pressure, catalyst selection and loading, and the stoichiometry and purity of reagents.

Temperature and Pressure Effects on Reaction Efficacy

Temperature and pressure are critical variables that can significantly influence the rate and selectivity of the synthesis. In conventional batch reactions for similar ether syntheses, temperatures typically range from 50 to 100 °C. wikipedia.org Higher temperatures can accelerate the reaction but may also promote side reactions, such as elimination, especially with secondary alkyl halides. masterorganicchemistry.com In flow chemistry systems, higher temperatures and pressures can be safely employed, often leading to dramatically reduced reaction times.

The effect of temperature on yield can be complex. An optimal temperature exists where the rate of the desired reaction is maximized relative to competing side reactions.

Table 2: Effect of Temperature on Yield for a Model Williamson Ether Synthesis

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 50 | 8 | 65 |

| 75 | 4 | 85 |

| 100 | 2 | 78 (increased byproducts) |

This table is a representation based on analogous reactions and is intended for illustrative purposes.

Catalyst Loading and Specificity Research

The choice of catalyst is crucial for the regioselective synthesis of 1,3-disubstituted-2-propanols. The synthesis likely proceeds via the ring-opening of an epoxide. For the ring-opening of epoxides with alcohols and phenols, both acid and base catalysts can be employed. jsynthchem.com

Lewis acids, such as zinc perchlorate (B79767) hexahydrate, have been shown to be highly efficient catalysts for the opening of epoxide rings by amines, a reaction analogous to the one with alcohols and phenols. nih.govacs.org The catalytic activity is dependent on both the metal center and the counterion. acs.org For the reaction of epichlorohydrin with methanol (B129727), Sn-Beta zeolite has been identified as a highly active and regioselective heterogeneous catalyst. ucdavis.edu

Optimizing catalyst loading is also essential. Too little catalyst will result in slow reaction rates, while an excess may not lead to a significant increase in yield and can complicate product purification.

Reagent Stoichiometry and Purity Impact

The stoichiometry of the reactants plays a significant role in maximizing the yield of the desired product while minimizing the formation of byproducts. In a Williamson ether synthesis-type reaction, a slight excess of one reagent may be used to drive the reaction to completion. For instance, in the synthesis of guaiacol (B22219) glycidyl ether, a 1:2 mole ratio of guaiacol to sodium hydroxide was found to be optimal. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Without experimental or predicted NMR data, a detailed analysis of the proton and carbon environments within the 1-Isopropoxy-3-(o-tolyloxy)-2-propanol molecule is not possible. This includes:

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

The investigation into the molecule's behavior under mass spectrometric conditions is similarly hampered by a lack of data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to be dominated by features arising from its hydroxyl, ether, and aromatic moieties. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the secondary alcohol, with the broadening resulting from intermolecular hydrogen bonding. The aliphatic C-H stretching vibrations of the isopropoxy and propanol (B110389) backbone would appear in the 3000-2850 cm⁻¹ region.

The presence of two distinct ether linkages, an aryl ether and an alkyl ether, would give rise to strong C-O stretching bands in the fingerprint region, typically between 1260-1000 cm⁻¹. The aryl-O-C stretch is anticipated around 1250-1200 cm⁻¹, while the alkyl C-O-C stretch from the isopropoxy group would likely be observed around 1120-1085 cm⁻¹. Aromatic C=C stretching vibrations from the o-tolyloxy group are expected in the 1600-1450 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations of the tolyloxy group are expected to produce strong signals. Characteristic aromatic C-C stretching bands would be prominent in the 1610-1580 cm⁻¹ region. The C-H stretching region (3100-2800 cm⁻¹) will show sharp peaks corresponding to both aromatic and aliphatic C-H bonds. The symmetric stretching of the C-O-C ether linkages should also be Raman active. nih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3400-3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000-2850 | Strong |

| C=C (Aromatic) | Ring Stretching | 1600-1450 | Medium to Strong |

| C-O (Aryl Ether) | Asymmetric Stretching | 1250-1200 | Strong |

| C-O (Alkyl Ether) | Asymmetric Stretching | 1120-1085 | Strong |

| C-O (Secondary Alcohol) | Stretching | 1100-1050 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of the closely related compound guaifenesin (B1672422) (3-(2-methoxyphenoxy)-1,2-propanediol) offers valuable insights into the likely solid-state conformation.

In the solid state, molecules of this compound are expected to be organized in a three-dimensional lattice stabilized by a network of intermolecular forces. The most significant of these would be hydrogen bonding involving the secondary hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks that dictate the crystal packing. The ether oxygen atoms of the isopropoxy and tolyloxy groups can also act as hydrogen bond acceptors.

The conformation of this compound in the crystalline state will be the one that minimizes steric hindrance while maximizing favorable intermolecular interactions. The flexibility of the propanol backbone allows for rotation around the C-C and C-O single bonds. The observed conformation in the crystal will likely be a low-energy state, influenced by the packing forces. The orientation of the bulky isopropoxy and tolyloxy groups relative to each other and to the propanol chain will be a key feature of the solid-state structure. Intramolecular hydrogen bonding between the hydroxyl group and one of the ether oxygens is also a possibility that could influence the conformation.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding, C-H···π Interactions, van der Waals forces |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

The central carbon atom of the 2-propanol moiety in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S forms). Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are essential for characterizing these stereoisomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers will produce CD spectra that are mirror images of each other. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD-inactive.

For this compound, the chromophore responsible for the CD signal in the near-ultraviolet region is the o-tolyloxy group. The electronic transitions of this aromatic ring, when perturbed by the chiral center, will give rise to characteristic CD bands, known as Cotton effects. The sign (positive or negative) and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter. nih.govacs.org

By comparing the experimental CD spectrum of an unknown sample to that of a standard with a known absolute configuration, the configuration of the sample can be determined. Furthermore, the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers. This relationship allows for the precise determination of the enantiomeric purity or enantiomeric excess (ee) of a sample.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 1-Isopropoxy-3-(o-tolyloxy)-2-propanol, these studies would provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its vibrational modes. A DFT study of this compound would begin with a geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). This process finds the lowest energy conformation of the molecule. Following optimization, a frequency calculation would be performed to ensure the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra.

Hypothetical Data Table for Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C1-O1 | Data not available |

| Bond Length | O2-H | Data not available |

| Bond Angle | C1-C2-C3 | Data not available |

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high stability and low reactivity. For this compound, this analysis would identify the regions of the molecule most likely to participate in chemical reactions.

Hypothetical Data Table for Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules. Red regions on an EPS map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the map would likely show negative potential around the oxygen atoms and positive potential near the hydroxyl hydrogen.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility of a molecule and how it behaves in different environments.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling (Theoretical, Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. frontiersin.org For a class of compounds like aryloxypropanolamines, QSAR models can be developed to predict their hypothetical interactions and activities without synthesizing and testing each molecule. nih.govnih.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. frontiersin.org For a molecule like this compound, a wide range of descriptors would be calculated to build a robust model. These descriptors fall into several categories:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional (e.g., molecular weight), topological (e.g., Wiener index, Zagreb indices), and electronic parameters. frontiersin.orgnih.gov

3D Descriptors: These require a 3D conformation of the molecule and describe its shape and steric properties. Examples include van der Waals volume and solvent-accessible surface area.

Physicochemical Descriptors: These relate to the compound's physical properties, such as lipophilicity (logP), molar refractivity (MR), and dipole moment. frontiersin.org

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

| Descriptor Class | Specific Descriptor Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Size and composition of the molecule |

| Topological | Wiener Index, Balaban Index | Atomic connectivity and branching |

| Geometric (3D) | Van der Waals Volume | Molecular shape and volume |

| Thermodynamic | LogP (Lipophilicity) | Hydrophobicity and membrane permeability |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |

This interactive table outlines common descriptors used in QSAR studies of aryloxypropanolamines.

Once descriptors are calculated for a series of aryloxypropanolamine analogues, statistical methods are used to build a predictive model. Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to create an equation that links the descriptors to the observed activity.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools used for this class of compounds. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties would theoretically increase or decrease activity. nih.gov

A hypothetical CoMFA/CoMSIA study on a series of analogues of this compound could yield the following insights:

Steric Fields: Green contours might indicate regions where bulky substituents are favored, while yellow contours would show where bulk is detrimental. For example, a map might suggest that larger groups than the methyl on the tolyloxy ring are unfavorable.

Electrostatic Fields: Blue contours could highlight areas where positive charge is beneficial (e.g., near the protonated amine), while red contours would show where negative charge is preferred.

The predictive power of these models is evaluated using statistical metrics such as the cross-validated correlation coefficient (q²) and the correlation coefficient for an external test set (R²_pred). nih.govnih.gov A robust model could then be used to predict the biological activity of novel, unsynthesized analogues based solely on their computed structures and descriptors.

| QSAR Model Parameter | Description | Typical Value for a Good Model |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | Measures the correlation between observed and predicted values for the training set. | > 0.6 |

| R²_pred (External validation r²) | Measures the predictive power of the model on an external test set of compounds. | > 0.6 |

| RMSEP | Root Mean Square Error of Prediction; measures the accuracy of predictions. | As low as possible |

This interactive table shows key statistical parameters for validating a QSAR model, based on published studies on aryloxypropanolamines. nih.govnih.gov

Chemical Reactivity and Derivatization Research

Synthesis of Novel Analogs and Derivatives

The structural backbone of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. These modifications can be broadly categorized into changes at the isopropoxy moiety, the o-tolyloxy group, and the propanol (B110389) hydroxyl group.

Modification of the Isopropoxy Moiety

The isopropoxy group, while often considered a stable ether linkage, can be a target for modification to explore structure-activity relationships. Research into related aryl isopropyl ethers has demonstrated that the ether bond can be cleaved under specific conditions, although this is not a common derivatization strategy. A more prevalent approach involves the synthesis of analogs with alternative alkoxy groups. This is typically achieved by starting with a different alkoxide in the initial synthetic steps, rather than by direct modification of the isopropoxy group in the final molecule. For instance, analogs with varying steric bulk or electronic properties can be prepared by substituting the isopropoxy group with other secondary or tertiary alkyl ethers.

The synthesis of hindered dialkyl ethers, a class to which the isopropoxy group belongs, has been a subject of study. While traditional Williamson ether synthesis can be challenging for sterically hindered alcohols, alternative methods have been developed. These methods often involve the activation of one of the coupling partners to facilitate the etherification reaction.

| Starting Material | Reagent | Resulting Moiety | Reference |

| 3-(o-tolyloxy)-1,2-propanediol | Isopropylating agent (e.g., 2-bromopropane) | Isopropoxy | General Synthetic Knowledge |

| 1-chloro-3-(o-tolyloxy)-2-propanol | Sodium isopropoxide | Isopropoxy | General Synthetic Knowledge |

| 3-(o-tolyloxy)-2-propanol | Propylene (B89431) oxide, then isopropylation | Isopropoxy | General Synthetic Knowledge |

This table is illustrative of general synthetic strategies for related compounds.

Derivatization of the o-Tolyloxy Group

The o-tolyloxy group, comprising a benzene (B151609) ring with a methyl and an ether linkage, presents several opportunities for derivatization. The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce new functional groups. The position of these substitutions will be directed by the existing ortho- and para-directing methyl and ether groups.

Furthermore, the methyl group on the tolyl moiety can be a site for radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups at the benzylic position.

Derivatization of cresol (B1669610), the phenolic precursor to the o-tolyloxy group, is a well-established field. These derivatization strategies can often be adapted to the more complex this compound molecule, provided the reagents and conditions are compatible with the other functional groups present. For instance, derivatization of o-cresol (B1677501) with dansyl chloride is a known method to enhance its detectability in analytical techniques.

| Reaction Type | Reagent | Potential Product |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted o-tolyloxy derivative |

| Bromination | Br₂/FeBr₃ | Bromo-substituted o-tolyloxy derivative |

| Acylation | Acyl chloride/AlCl₃ | Acyl-substituted o-tolyloxy derivative |

This table presents potential derivatization reactions based on the known reactivity of cresol derivatives.

Reactions at the Propanol Hydroxyl Group

The secondary hydroxyl group on the propanol backbone is a primary site for a variety of chemical transformations. These reactions are fundamental to the synthesis of many derivatives of aryloxypropanolamines.

Esterification: The hydroxyl group can be readily esterified with a wide range of carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These ester derivatives can modulate the lipophilicity and pharmacokinetic properties of the parent molecule.

Etherification: Further etherification of the hydroxyl group can lead to the formation of bis-ether derivatives. This can be achieved by reaction with alkyl halides under basic conditions.

Oxidation: Oxidation of the secondary alcohol to a ketone is a common transformation. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions at other parts of the molecule. Mild oxidizing agents are generally preferred.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups at the 2-position of the propanol chain.

| Reaction | Reagent | Product Type |

| Esterification | Acetic anhydride | Acetate ester |

| Etherification | Methyl iodide, NaH | Methyl ether |

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone |

| Tosylation | Tosyl chloride, pyridine | Tosylate ester |

This table illustrates common reactions of the secondary alcohol in aryloxypropanolamine structures.

Stereochemical Aspects of Reactivity

The central carbon atom of the 2-propanol unit in this compound is a chiral center. Consequently, the molecule exists as a pair of enantiomers. The stereochemistry of this center is of paramount importance in many applications, and therefore, the stereochemical aspects of its reactivity are a critical area of research.

Diastereoselective and Enantioselective Reactions

The synthesis of enantiomerically pure aryloxypropanolamines is a significant goal in organic synthesis. This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

When a racemic mixture of this compound is reacted with a chiral reagent, the formation of diastereomeric products can occur. The separation of these diastereomers, followed by the removal of the chiral auxiliary, can provide the individual enantiomers of the desired derivative.

Enantioselective synthesis aims to directly produce one enantiomer in excess. This often involves the use of a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic starting material in a kinetic resolution. For aryloxypropanolamines, enantioselective syntheses often start from chiral precursors like (R)- or (S)-glycidol or its derivatives. The nucleophilic opening of the epoxide ring by o-cresol proceeds with high regioselectivity and stereospecificity, leading to the desired enantiomer of the propanediol (B1597323) precursor.

Chirality Transfer in Derivative Synthesis

Chirality transfer refers to the process where the stereochemical information from a chiral center in a reactant is transmitted to a new stereocenter formed during a chemical reaction. In the synthesis of derivatives of this compound, maintaining the stereochemical integrity of the chiral center at the 2-position is often crucial.

When the hydroxyl group is converted to a leaving group and subsequently displaced by a nucleophile, the reaction can proceed with either inversion or retention of configuration, depending on the reaction mechanism (e.g., Sₙ2 or Sₙ1). Sₙ2 reactions, which are common for secondary alcohols under appropriate conditions, typically result in an inversion of stereochemistry. This predictable stereochemical outcome is a valuable tool in the synthesis of specific stereoisomers of derivatives.

Reaction Mechanism Elucidation for Derivative Formation

The derivatization of this compound primarily involves reactions of its secondary hydroxyl group. The elucidation of the mechanisms governing these transformations is fundamental to controlling product formation and optimizing reaction conditions. Key derivatization reactions include etherification and esterification, which proceed through distinct mechanistic pathways.

Etherification Reactions: The formation of an additional ether linkage at the C-2 position is a common derivatization strategy. The Williamson ether synthesis, a classic method for forming ethers, can be applied. The mechanism involves the deprotonation of the secondary alcohol by a strong base to form a nucleophilic alkoxide. This is followed by a bimolecular nucleophilic substitution (S(_N)2) reaction where the alkoxide attacks an alkyl halide, displacing the halide and forming the new ether.

For the synthesis of aryl ethers from this compound, transition-metal-catalyzed cross-coupling reactions are often employed. Palladium-catalyzed C-O cross-coupling reactions, for instance, have been shown to be effective for the coupling of secondary alcohols with aryl halides. organic-chemistry.orgnih.gov The catalytic cycle for these reactions is complex and involves several key steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) intermediate.

Deprotonation: The secondary alcohol of this compound is deprotonated by a base to form the corresponding alkoxide.

Ligand Exchange: The alkoxide displaces a halide on the palladium(II) complex.

Reductive Elimination: The aryl group and the alkoxide group on the palladium center couple and are eliminated, forming the desired aryl ether product and regenerating the palladium(0) catalyst. nih.gov

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reductive elimination step and to prevent side reactions like β-hydride elimination. nih.gov

Esterification Reactions: The formation of esters from the secondary alcohol group is another important derivatization. Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the oxygen of the secondary hydroxyl group of this compound attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Heterogeneous Catalysis in Derivatization

The use of heterogeneous catalysts in the derivatization of this compound offers significant advantages, including ease of catalyst separation and recycling, which aligns with the principles of green chemistry.

Etherification over Heterogeneous Catalysts: For the synthesis of ethers, solid acid catalysts such as zeolites and sulfated zirconia have been investigated for alcohol dehydration and etherification reactions. tandfonline.commdpi.com The mechanism of etherification over a solid acid catalyst generally involves the following steps:

Adsorption: The alcohol reactant adsorbs onto the acidic sites of the catalyst.

Protonation: A Brønsted acid site on the catalyst protonates the hydroxyl group of the alcohol, forming a good leaving group (water).

Nucleophilic Attack: A second alcohol molecule can then act as a nucleophile, attacking the protonated alcohol in an S(_N)2-like fashion, or a carbocation can be formed (S(_N)1-like), which is then attacked by the second alcohol molecule.

Desorption: The resulting ether product desorbs from the catalyst surface.

The pore structure and acidity of the zeolite catalyst can influence the selectivity towards ether formation versus dehydration to an alkene. pnnl.gov For a molecule like this compound, the steric bulk of the substrate would also play a significant role in the catalytic activity.

Palladium-based Heterogeneous Catalysts: For C-O cross-coupling reactions to form aryl ethers, supported palladium catalysts (e.g., palladium on carbon) can be employed. organic-chemistry.org These heterogeneous catalysts can facilitate the same fundamental mechanistic steps as their homogeneous counterparts (oxidative addition, ligand exchange, reductive elimination) but offer the benefit of easier recovery and reuse. The nature of the support can influence the dispersion and stability of the palladium nanoparticles, thereby affecting the catalytic performance.

Below is a data table summarizing representative heterogeneous catalytic systems that could be applied for the derivatization of this compound based on analogous reactions reported in the literature.

Table 1: Potential Heterogeneous Catalytic Systems for Derivatization

| Derivatization Reaction | Catalyst Type | Support Material | Potential Products | Reference Analogy |

|---|---|---|---|---|

| Etherification (with alcohol) | Zeolite (e.g., H-BEA) | Aluminosilicate | Dialkoxy/aryloxy propanol ethers | pnnl.gov |

| C-O Cross-Coupling (with aryl halide) | Palladium Nanoparticles | Activated Carbon | 2-Aryloxy-1-isopropoxy-3-(o-tolyloxy)propane | organic-chemistry.org |

| Esterification (with carboxylic acid) | Sulfated Zirconia | Zirconia | Propan-2-yl esters | mdpi.com |

Advanced Analytical Chemistry Research and Separation Science

Chromatographic Method Development for High-Purity Isolation

The isolation of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol in a high-purity form is fundamental for its characterization and use as a reference standard. Chromatographic techniques are the cornerstone of this process, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a primary technique for the analysis and purification of aryloxypropanolamine compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. Optimization of this method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve maximum resolution and sensitivity.

A C18 (octadecylsilyl) column is a common choice for the stationary phase due to its hydrophobicity, which provides good retention for moderately polar compounds like this compound. Method development would focus on optimizing the mobile phase, typically a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). To enhance peak shape and retention for this amine-containing compound, ion-pair chromatography may be employed, where an ion-pairing reagent is added to the mobile phase. nih.gov Fluorometric detection is often preferred for aryloxypropanolamines, offering high sensitivity. nih.gov

Table 1: Optimized HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for compounds of moderate polarity. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) with 5mM Sodium Dodecyl Sulfate | Isocratic or gradient elution can be used to optimize separation. The ion-pairing reagent (SDS) improves peak symmetry for the basic amine group. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale, balancing analysis time and column efficiency. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | Fluorescence (Ex: 225 nm, Em: 340 nm) | Offers high sensitivity and selectivity for the aromatic moiety. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. However, compounds like this compound, which contain polar hydroxyl and secondary amine groups, exhibit poor chromatographic behavior (e.g., peak tailing, low volatility) without chemical modification. Therefore, a critical step in GC analysis is derivatization. researchgate.netnih.gov

Derivatization converts the polar functional groups into less polar, more volatile derivatives. Trimethylsilylation (TMS) is a highly effective method for this class of compounds. nih.govnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to convert the hydroxyl and amine groups into their TMS-ether and TMS-amine counterparts. researchgate.netnih.gov This process significantly improves volatility and peak shape.

The derivatized analyte is then analyzed on a low-to-mid polarity capillary column, such as a 5% phenyl methylpolysiloxane (HP-5 or equivalent), coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. nih.govoup.com

Table 2: Typical GC Method Parameters for Derivatized this compound

| Parameter | Condition | Purpose |

| Derivatization | BSTFA with 1% TMCS in Ethyl Acetate (60°C for 30 min) | To increase volatility and thermal stability, and to improve peak shape. nih.gov |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) | A versatile, low-polarity phase suitable for a wide range of derivatized compounds. nih.gov |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Initial 150°C, ramp at 10°C/min to 280°C, hold 5 min | Temperature gradient to separate the analyte from impurities and derivatizing agent artifacts. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for positive identification and structural elucidation. |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to both HPLC and GC for purification and analysis. jmchemsci.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. researchgate.netnih.gov

For the high-purity isolation of this compound, SFC is particularly advantageous at the preparative scale. The use of CO₂ as the main solvent dramatically reduces the consumption of organic solvents, making the process more environmentally friendly and cost-effective. nih.gov A polar organic co-solvent, such as methanol or ethanol, is typically added to the CO₂ to modify the mobile phase polarity and elute the compound from the column. SFC is well-suited for separating complex mixtures and can offer unique selectivity that is different from that of HPLC. researchgate.net

Table 3: Comparison of Chromatographic Techniques for High-Purity Isolation

| Feature | HPLC | GC | SFC |

| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Supercritical fluid-solid partitioning |

| Analyte State | Dissolved in liquid | Volatilized (derivatization often needed) | Dissolved in supercritical fluid |

| Speed | Moderate | Fast | Very Fast |

| Solvent Use | High | Low (except for sample prep) | Very Low (Green Chemistry) researchgate.net |

| Applicability | Broad range of polarities | Volatile/Semi-volatile compounds | Broad range, excellent for chiral jmchemsci.com |

| Preparative Scale | Common, but high solvent cost | Limited | Excellent, easy solvent removal |

Chiral Separation Techniques for Enantiomers

As this compound possesses a chiral center at the C2 position of the propanol (B110389) backbone, it exists as a pair of enantiomers. The separation and quantification of these individual enantiomers are crucial in pharmaceutical contexts.

Chiral Stationary Phases in HPLC and GC

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times. up.edu.mx

For compounds like this compound, polysaccharide-based CSPs are highly effective. These CSPs consist of derivatives of cellulose (B213188) or amylose (B160209) coated or bonded onto a silica (B1680970) support. Columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for the enantioseparation of beta-blockers and related aryloxypropanolamine structures in both HPLC and SFC modes. The separation mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. up.edu.mx

In GC, chiral separations can be performed using cyclodextrin-based CSPs. These are typically derivatized cyclodextrins coated onto the inner wall of a capillary column.

Table 4: Common Chiral Stationary Phases for Enantiomeric Resolution

| CSP Type | Chiral Selector Example | Typical Mode | Interaction Mechanism |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | HPLC, SFC | H-bonding, π-π interactions, steric hindrance, dipole interactions. up.edu.mx |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | HPLC, SFC | Primarily inclusion into chiral grooves and secondary interactions. |

| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | HPLC | π-acceptor/π-donor interactions, H-bonding, dipole stacking. up.edu.mx |

| Cyclodextrin (B1172386) | Derivatized β-Cyclodextrin | GC, CE, HPLC | Host-guest inclusion complex formation within the chiral cavity. |

Capillary Electrophoresis for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an alternative to chromatography for assessing enantiomeric purity. nih.gov In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is added to this electrolyte. researchgate.net

Modified cyclodextrins (CDs) are the most widely used chiral selectors in CE for resolving enantiomers of beta-blocker-type compounds. nih.gov Highly sulfated cyclodextrins or carboxymethyl-β-cyclodextrin (CM-β-CD) are particularly effective. researchgate.netnih.gov The enantiomers of this compound would form transient inclusion complexes with the cyclodextrin in the BGE. The differing stability of these diastereomeric complexes leads to different electrophoretic mobilities, resulting in their separation. The method can be optimized by adjusting the type and concentration of the CD, the pH of the BGE, and the applied voltage. nih.govnih.gov

Table 5: Illustrative Capillary Electrophoresis Method for Enantiopurity

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard dimensions for high-efficiency separations. |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures the amine is protonated, leading to good electrophoretic mobility. |

| Chiral Selector | 15 mM Sulfobutyl ether β-cyclodextrin (SBE-β-CD) | An effective and versatile selector for enantiomers of basic drugs. nih.gov |

| Voltage | 25 kV | High voltage provides fast analysis times. |

| Temperature | 25 °C | Maintains stable viscosity and mobility. |

| Detection | UV Absorbance at 214 nm | Common detection wavelength for compounds lacking a strong chromophore. |

Preparative Chiral Chromatography for Enantiopure Material Synthesis

The synthesis of enantiopure materials from the racemic mixture of this compound necessitates a robust chiral separation technique, for which preparative High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited. The molecular structure, featuring a single chiral center at the second carbon of the propanol backbone, allows for direct enantiomeric separation without the need for derivatization.

The cornerstone of this separation is the selection of an appropriate Chiral Stationary Phase (CSP). For compounds of this nature, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated onto a silica support, are often highly effective. Specifically, a CSP like cellulose tris(3,5-dimethylphenylcarbamate) has demonstrated broad applicability for the resolution of racemic alcohols and ethers.

A potential method would employ a normal-phase mobile system, which typically provides superior selectivity for this class of compounds on polysaccharide CSPs. A mobile phase consisting of a mixture of n-hexane and a polar alcohol modifier, such as 2-propanol or ethanol, would be optimized to achieve baseline separation (Resolution > 1.5) while maintaining reasonable retention times. The o-tolyloxy moiety contains a strong chromophore, enabling sensitive detection using a UV-Vis detector, likely at a wavelength between 260 and 275 nm.

For preparative scale-up, the optimized analytical method is transferred to a larger diameter column (e.g., >20 mm internal diameter) packed with the same CSP. The flow rate is increased proportionally, and the sample load is maximized without sacrificing resolution. The process involves injecting the racemic mixture and collecting the eluting enantiomers in separate fractions as they exit the detector. The purity of the collected fractions would be confirmed by analytical-scale chiral HPLC.

| Parameter | Illustrative Condition |

| Instrumentation | Preparative HPLC System |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (250 x 20 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 15.0 mL/min |

| Detection | UV at 270 nm |

| Temperature | Ambient (25 °C) |

| Injection Volume | 2 mL of 10 mg/mL solution |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers for collection |

Hyphenated Analytical Techniques for Complex Mixture Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) serves as a powerful tool for the trace analysis of this compound in complex non-biological matrices, such as industrial wastewater or environmental samples. The technique's high selectivity and sensitivity allow for quantification at parts-per-billion (ppb) levels or lower.

A reversed-phase chromatographic method would be developed to separate the target analyte from matrix interferences. A C18 stationary phase is suitable, given the compound's moderate polarity. The mobile phase would likely consist of a gradient elution using water and a polar organic solvent like acetonitrile or methanol, with a small amount of formic acid to promote protonation for mass spectrometry.

For detection, electrospray ionization (ESI) in positive ion mode is the preferred technique, as the ether oxygens can be readily protonated to form the [M+H]⁺ precursor ion. In the tandem mass spectrometer, this precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. A Multiple Reaction Monitoring (MRM) method would be established by selecting specific precursor-to-product ion transitions, ensuring high selectivity. For this compound, predictable fragmentation pathways include the neutral loss of the isopropoxy group or cleavage of the tolyloxy moiety.

| Parameter | Illustrative Condition |

| Instrumentation | Triple Quadrupole LC-MS/MS System |

| Column | C18 (100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Hypothetical Precursor Ion ([M+H]⁺) | m/z 211.1 |

| Hypothetical Product Ions | m/z 107.1 (cleavage of isopropoxy-propanol side chain), m/z 151.1 (loss of isopropanol) |

| Hypothetical MRM Transitions | 211.1 → 107.1 (Quantifier), 211.1 → 151.1 (Qualifier) |

| Typical LOQ in Water | 0.1 - 1.0 µg/L |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its polarity and limited volatility due to the secondary hydroxyl group. researchgate.net Chemical derivatization is therefore a critical step to enhance its thermal stability and chromatographic performance. nih.gov

A common and effective approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this transformation. The reaction converts the polar alcohol into its more volatile TMS ether derivative, which is amenable to GC analysis.

The derivatized sample would be analyzed on a low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent). The temperature program would be optimized to ensure separation from any reaction byproducts or matrix components. The mass spectrometer, operating in electron ionization (EI) mode, would generate a reproducible fragmentation pattern for the TMS derivative. The resulting mass spectrum would be characterized by a molecular ion peak and distinct fragment ions resulting from alpha-cleavages adjacent to the ether and silyloxy groups, allowing for confident identification.

| Parameter | Illustrative Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | Heat at 70 °C for 30 minutes |

| Instrumentation | Gas Chromatograph with Mass Selective Detector |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp at 15 °C/min to 280 °C (5 min hold) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Fragments of TMS Derivative | Molecular Ion (M⁺), [M-15]⁺ (loss of CH₃), and fragments from cleavage of side chains |

Spectrophotometric and Electrochemical Detection Methods Research

Spectrophotometric Methods

UV-Vis spectrophotometry presents a straightforward and cost-effective method for the quantification of this compound in bulk form or simple solutions, provided there are no interfering substances that absorb in the same spectral region. ijset.in The method's utility is based on the presence of the o-tolyloxy group, which contains an aromatic ring that acts as a chromophore, absorbing ultraviolet radiation.

Quantitative analysis would involve dissolving a precisely weighed sample in a suitable UV-transparent solvent, such as methanol or ethanol. The UV spectrum would be recorded to determine the wavelength of maximum absorbance (λmax), which for a tolyl ether is expected to be in the 265-275 nm range. According to the Beer-Lambert law, the absorbance at this λmax is directly proportional to the compound's concentration. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve would then be used to determine the concentration of the analyte in unknown samples.

| Parameter | Illustrative Condition |

| Instrumentation | Dual-Beam UV-Vis Spectrophotometer |

| Solvent | Methanol (spectroscopic grade) |

| Wavelength Scan Range | 200 - 400 nm |

| Expected λmax | ~272 nm |

| Quantification | Based on a multi-point calibration curve at λmax |

| Path Length | 1 cm (standard quartz cuvette) |

Electrochemical Detection Methods

Direct electrochemical analysis of this compound is challenging. The molecule lacks readily oxidizable or reducible functional groups within the typical potential window of common electrodes like glassy carbon or platinum. The ether linkages and the secondary alcohol are electrochemically inactive under standard voltammetric conditions. nih.gov The aromatic ring could be oxidized, but this generally requires a high oxidation potential, which can lead to poor selectivity and high background currents, making it unsuitable for routine quantitative analysis.

Therefore, research into electrochemical detection would likely focus on indirect methods. One potential avenue could be derivatization to introduce an electroactive tag onto the molecule. Another possibility is coupling with other techniques, such as using an electrochemical detector in an HPLC system, though its sensitivity would likely be inferior to mass spectrometry or UV detection for this specific compound. As such, direct electrochemical methods are not considered a primary analytical technique for the characterization or quantification of this compound.

Environmental Chemistry and Degradation Pathways of 1 Isopropoxy 3 O Tolyloxy 2 Propanol

Photolytic Degradation Studies in Aqueous Systems

Identification of Phototransformation Products

There is currently a lack of published research identifying the specific phototransformation products of 1-isopropoxy-3-(o-tolyloxy)-2-propanol.

Influence of Wavelength and Light Intensity on Degradation Kinetics

While general principles of photochemistry suggest that shorter wavelengths (higher energy) and higher light intensity would likely increase the degradation rate of organic compounds, specific kinetic data for this compound is not available. stabilitystudies.in

Role of Photosensitizers in Degradation Processes

The role of specific photosensitizers in the degradation of this compound has not been documented in available scientific literature.

Oxidative Degradation Mechanisms

Specific studies on the oxidative degradation of this compound are not present in the current body of scientific literature. Information regarding the application of Advanced Oxidation Processes (AOPs) for its remediation is also unavailable.

Advanced Oxidation Processes (AOPs) for Compound Remediation

There is no available research detailing the use of AOPs for the remediation of this compound.

Ozonation and Fenton-Type Reactions

Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research

A comprehensive and thorough search of scientific databases and literature has revealed a significant lack of specific research data on the chemical compound this compound. Consequently, it is not possible to generate a detailed and scientifically accurate article on its environmental chemistry and degradation pathways that adheres to the user's strict outline and content requirements.

The user's request specified a detailed article covering:

Theoretical Ecotoxicological Assessments (Molecular Level, Non-Clinical Focus)

Structure-Based Prediction of Environmental Receptor Interactions (In Silico)

Generating content for these specific sections requires access to published research findings, including experimental data, degradation metabolite identification, enzyme interaction studies, soil and sediment interaction data, and ecotoxicological modeling specific to this compound. The extensive search did not yield any such specific studies for this compound.

While general information exists for structurally related compounds such as propylene (B89431) glycol ethers and aromatic ethers, the user's explicit instructions to "strictly adhere to the provided outline" and "not introduce any information, examples, or discussions that fall outside the explicit scope" prevent the use of such analogous data to construct a hypothetical environmental profile. To do so would be speculative and would not meet the required standard of a "thorough, informative, and scientifically accurate" article based on "detailed research findings."

Therefore, to maintain the integrity of the information provided and to avoid the generation of unsubstantiated content, the requested article cannot be created at this time. Further research and publication of studies specifically focused on the environmental fate and effects of this compound would be necessary to fulfill this request.

An Inquiry into the Chemical Compound “this compound”

Following a comprehensive search of scientific databases, chemical registries, and patent literature, no specific information was found for the chemical compound named “this compound.” This indicates that the compound may be a novel substance that has not yet been synthesized, characterized, or documented in publicly accessible resources. Alternatively, it may be referred to by a different nomenclature that is not readily identifiable.

The absence of foundational data—such as its chemical and physical properties, synthesis methods, or any existing research—precludes a detailed and scientifically accurate discussion of its potential future research directions. Generating content on topics like novel synthetic methodologies, spectroscopic analysis, computational modeling, sensor design, or material science applications would be entirely speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, this article cannot be generated as requested due to the lack of available information on the subject compound.

Table of Compounds Mentioned

As no specific data could be found for the requested compound, no related chemical compounds can be authoritatively discussed or listed.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-Isopropoxy-3-(o-tolyloxy)-2-propanol, and what reagents/conditions are critical for optimizing yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting epichlorohydrin with o-tolyloxy and isopropoxy groups under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Solvent choice (polar aprotic solvents like DMF or THF) and stoichiometric control of nucleophiles are critical to minimize side products like di-substituted derivatives .

- Validation : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How is structural characterization of this compound performed?

- Techniques :

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons from o-tolyloxy at δ 6.8–7.2 ppm, isopropoxy methyl groups at δ 1.0–1.2 ppm) .

- IR : Detect hydroxyl (broad ~3400 cm), ether (C-O stretch ~1100 cm), and aromatic C-H stretches .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] for CHO: calculated 224.1412) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Solubility : Moderately soluble in polar solvents (ethanol, acetone) but poorly in water. Hydrochloride salt derivatives (if applicable) enhance aqueous solubility for biological assays .

- Design Considerations : Use DMSO or ethanol for stock solutions in cell-based studies; avoid prolonged exposure to moisture to prevent hydrolysis of ether linkages .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during the synthesis of derivatives?

- Mechanistic Insight : The o-tolyloxy group’s steric bulk directs substitution to the less hindered propanol position. Electronic effects (e.g., electron-withdrawing groups on aryl rings) can alter reaction kinetics. DFT calculations or Hammett plots may predict regiochemical outcomes .

- Optimization : Adjust reaction temperature (lower temps favor kinetic control) and use phase-transfer catalysts to enhance selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in antimicrobial assays (e.g., varying MIC values) may arise from differences in bacterial strains or solvent effects. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Validate purity via HPLC (>95%) to exclude confounding by impurities .

- Advanced Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes or receptors, reducing false positives from nonspecific interactions .

Q. How can spectroscopic methods distinguish between stereoisomers or conformational isomers?

- Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements. For diastereomers, NOESY NMR can identify spatial proximity of substituents (e.g., o-tolyloxy vs. isopropoxy groups) .

- Computational Aids : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .

Q. What catalytic systems improve the efficiency of large-scale synthesis?

- Catalysts : Heterogeneous catalysts like MgFeO/Cu nanocomposites enhance coupling reactions by reducing reaction time and improving yields (e.g., from 60% to 85%) .

- Flow Chemistry : Continuous-flow reactors with immobilized catalysts enable scalable, reproducible synthesis while minimizing thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.